Difluoroacetic acid
Description
Significance of Difluoroacetic Acid in Scientific Research
This compound holds significance in scientific research due to its unique properties and its utility as a reagent and a mobile phase modifier. It has been explored as a direct C-H difluoromethylating reagent. wikipedia.org
In analytical chemistry, specifically in liquid chromatography-mass spectrometry (LC-MS), this compound has emerged as a promising alternative mobile phase additive for the analysis of peptides and proteins. researchgate.netsigmaaldrich.comsepscience.com Unlike trifluoroacetic acid (TFA), which can significantly suppress MS sensitivity, DFA effectively lowers pH to manage silanol (B1196071) interactions and acts as a strong ion-pairing agent without causing as much ion suppression as TFA. researchgate.netsigmaaldrich.com This makes DFA a suitable choice for LC-UV/MS workflows where both good optical peak shape and sufficient MS signal response are desired. sigmaaldrich.comwaters.com While TFA offers stronger ion pairing and sharper peaks in UV detection, DFA provides better MS compatibility compared to TFA and improved separation efficiency compared to formic acid (FA). sigmaaldrich.comsepscience.com Research indicates that DFA can yield MS signal responses between those of FA and TFA, and for certain small molecules, the MS signal response can be slightly higher than with formic acid and significantly higher than with TFA. waters.com
Role of the Difluoromethyl Group in Chemical Design
The difluoromethyl group (CF₂H) is a crucial structural motif in chemical design, particularly in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.netuni-muenster.denih.gov Its significance stems from its unique physical and chemical properties, which can profoundly influence the properties of the molecules into which it is incorporated. nih.govacs.orgalfa-chemistry.com
The difluoromethyl group is recognized as a lipophilic hydrogen bond donor. alfa-chemistry.comnih.govacs.orgrsc.org This hydrogen bond acidity, although weaker than that of a hydroxyl group, is comparable to that of thiophenol, aniline, and amine groups. nih.govacs.org This characteristic allows the CF₂H group to participate in hydrogen bonding interactions, which can enhance the binding affinity and specificity of compounds to their biological targets. nih.govresearchgate.netalfa-chemistry.com
Furthermore, the difluoromethyl group serves as a metabolically stable bioisostere for several common functional groups, including hydroxyl, thiol, and amine groups. nih.govresearchgate.netnih.govalfa-chemistry.comnih.govresearchgate.net This bioisosteric replacement is a valuable strategy in drug design to modulate the metabolic stability, lipophilicity, and bioavailability of active molecules. nih.govnih.govacs.orgalfa-chemistry.comresearchgate.net Compared to the trifluoromethyl group (CF₃), which can drastically alter a compound's lipophilicity, the difluoromethyl group typically induces only a moderate adjustment. acs.org This allows for finer tuning of a compound's properties. alfa-chemistry.com
The incorporation of the difluoromethyl group into organic molecules, known as difluoromethylation, is thus an effective method for modifying their biological activities and improving pharmacokinetic and physicochemical properties. acs.orgresearchgate.net This has led to significant attention in the development of new synthetic methodologies for introducing the CF₂H group into various organic scaffolds, including heterocycles like pyridines. nih.govresearchgate.netuni-muenster.denih.gov The position of the difluoromethyl group within a molecule can significantly impact its efficacy. uni-muenster.de
Research findings highlight the successful application of difluoromethyl-containing compounds in various areas. For instance, difluoromethyl derivatives have demonstrated antifungal activity. acs.org Studies have also explored the synthesis of 3-difluoromethyl-quinoxalin-2-ones, highlighting the role of the CF₂H group in potentially leading to new drug candidates. nih.gov
The ability of the difluoromethyl group to modulate molecular properties, including electronic effects and hydrogen-bonding capability, underscores its considerable significance in synthetic and medicinal chemistry. acs.orgrsc.org
Comparison of Mobile Phase Modifiers in LC-MS Analysis sigmaaldrich.comwaters.com
| Mobile Phase Modifier | Ion Pairing Strength | Effect on MS Sensitivity | Effect on UV Peak Shape | Separation Efficiency (vs. FA) |
| Trifluoroacetic acid (TFA) | Strongest | Significant suppression | Sharpest | Better |
| This compound (DFA) | Intermediate | Less suppression than TFA, reduced ion yield vs. FA | Improved vs. FA, slightly broader vs. TFA | Better |
| Formic acid (FA) | Poorest | Efficient ionization | Noisier baselines, broader peaks | Baseline |
This table summarizes findings regarding the performance of DFA as a mobile phase modifier in LC-MS analysis compared to commonly used alternatives. sigmaaldrich.comwaters.com
Hydrogen Bond Acidity (A) of the Difluoromethyl Group nih.govacs.orgrsc.org
The hydrogen bond acidity parameter [A] for the difluoromethyl group, determined using Abraham's solute ¹H NMR analysis, ranges from 0.035 to 0.165, showing a dependence on the attached functional group. rsc.orgresearchgate.net This places its hydrogen bond donor capability on a scale similar to that of thiophenol, aniline, and amine groups. nih.govacs.org
Experimental Δlog P (water-octanol) Values for Difluoromethyl vs. Methyl Substitution nih.govacs.org
Replacing a methyl group with a difluoromethyl group can lead to a range of changes in lipophilicity. Experimental Δlog P (log P(XCF₂H) - log P(XCH₃)) values have been observed to span from -0.1 to +0.4, indicating that the difluoromethyl group can act as a more lipophilic bioisostere of OH but as a similar or less lipophilic bioisostere of SH and CH₃, depending on the context. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZKZYHONABLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2218-52-2 (hydrochloride salt), 383-88-0 (silver(+1) salt) | |
| Record name | Difluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059932 | |
| Record name | Difluoroacetic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
96.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-73-7 | |
| Record name | Difluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIFLUOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK1C95K3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies of Difluoroacetic Acid and Its Derivatives
Direct Synthesis of Difluoroacetic Acid
Direct synthesis routes to this compound typically involve the introduction of fluorine atoms onto an acetic acid scaffold or the modification of existing fluorinated compounds.
Halogen Exchange Reactions
Halogen exchange, or halide exchange, is a fundamental method for synthesizing this compound. This process often involves the reaction of a dihalogenated acetic acid derivative, such as dichloroacetic acid or dichloroacetyl chloride, with a fluorinating agent.
One reported method involves the reaction of dichloroacetic acid with potassium fluoride (B91410) (KF) in water. alfa-chemical.com In this halogen atom exchange reaction, dichloroacetic acid is added to an aqueous solution of KF, and the mixture is heated. A specific example details the reaction of 2 g of dichloroacetic acid with 18 g of KF in 14 mL of water at 150 °C for 6 minutes. alfa-chemical.com Analysis by 1H NMR and 19F NMR indicated a 100% conversion of dichloroacetic acid and a 94% yield of this compound. alfa-chemical.com
Another approach utilizes dichloroacetyl chloride as the starting material. alfa-chemical.com In the presence of a chromium-based catalyst, dichloroacetyl chloride reacts with hydrofluoric acid in the gas phase to produce difluoroacetyl fluoride, which is subsequently hydrolyzed to yield this compound. alfa-chemical.comwipo.int This method highlights the use of a fluoroacetyl halide intermediate in the synthesis of DFA.
Conversion from Fluorinated Triazines
This compound can also be synthesized from fluorinated triazines, particularly 2,4,6-tris(difluoromethyl)-s-triazine. This method often utilizes tetrafluoroethylene (B6358150) as a starting material, which is reacted with ammonia (B1221849) to produce the intermediate triazine. google.comgoogle.com
The conversion of 2,4,6-tris(difluoromethyl)-s-triazine to this compound involves heating a mixture of the triazine and water in the presence of a catalyst, such as sodium hydroxide (B78521). alfa-chemical.com Following the reaction, unreacted triazine is separated, and the acidified aqueous phase is filtered and extracted with ether. alfa-chemical.com Fractional distillation of the dried ether extract can then yield this compound. alfa-chemical.com
Hydrolysis of Fluoroacetyl Halides
The hydrolysis of fluoroacetyl halides, such as difluoroacetyl fluoride, serves as a direct route to this compound. As mentioned in the halogen exchange section, difluoroacetyl fluoride, generated from the reaction of dichloroacetyl chloride and hydrofluoric acid, can be hydrolyzed to obtain this compound. alfa-chemical.comwipo.int This hydrolysis step involves bringing the fluoroacetyl halide into contact with water. google.com The amount of water used is typically at least stoichiometric. google.com This reaction can be carried out by passing the gas stream containing the fluoroacetyl fluoride through a hydrolysis column, with water flowing countercurrently. google.com
Synthesis of Difluoroacetic Anhydride (B1165640)
Difluoroacetic anhydride is the acid anhydride of this compound. nih.gov It is a valuable reagent in organic synthesis, often used as a fluorinating agent and in various chemical transformations. apolloscientific.co.uk
One method for preparing difluoroacetic anhydride involves the dehydration of this compound using phosphorus pentoxide. google.com A reported procedure describes adding this compound, phosphorus pentoxide, and a dispersing agent (such as magnesium sulfate) to a solvent like dichloromethane. google.com The mixture is heated and refluxed until the weight content of this compound in the reaction liquid is below a certain threshold (e.g., 5.0%). google.com The reaction mixture is then cooled, filtered, and the filtrate is concentrated to remove the solvent. google.com Subsequent reduced pressure distillation yields difluoroacetic anhydride. google.com The molar ratio of reactants can be optimized for this synthesis. google.com
| Reactant | Role | Example Quantity |
|---|---|---|
| This compound | Starting Material | 50.0 g |
| Phosphorus pentoxide | Dehydrating Agent | 23.7 g |
| Magnesium sulfate | Dispersing Agent | 80.0 g |
| Dichloromethane | Solvent | 400 g |
Example reaction conditions for the synthesis of difluoroacetic anhydride based on a reported method google.com.
Preparation of this compound Salts
This compound reacts with bases to form corresponding difluoroacetate (B1230586) salts. sciencemadness.org These salts are also synthetically useful compounds.
Sodium difluoroacetate is one such salt, which can be formed by the neutralization of this compound with sodium hydroxide. wikipedia.org Its PubChem CID is 23691995. nih.gov
Potassium difluoroacetate is another example of a this compound salt. nih.gov
The preparation of this compound salts can also be achieved through reactions involving halogen exchange on halogenated acetic acid salts or esters in the presence of a fluoride anion source and water. google.com This process can utilize monohalogenated or dihalogenated acetic acid in its acid, salified, or esterified form, where at least one halogen atom is not fluorine. google.com
Another method for preparing this compound metal salts involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a metal hydroxide or alkoxide. epo.org This alkoxy intermediate can be prepared by reacting tetrafluoroethylene with the corresponding alcohol in the presence of a base. epo.org
| Salt Name | Formula | PubChem CID |
|---|---|---|
| This compound | CHF₂COOH | 9788 |
| Sodium difluoroacetate | CHF₂COONa | 23691995 |
| Ethyl difluoroacetate | CHF₂COOCH₂CH₃ | 9961 |
| Difluoroacetic anhydride | (CHF₂CO)₂O | 2774048 |
This compound (DFA), a halogenated carboxylic acid with the chemical formula CHF₂COOH, has been the subject of studies investigating its photodissociation dynamics. These studies explore how DFA breaks down when exposed to light, examining the different pathways involved from both its ground and excited electronic states.
Reaction Mechanisms and Chemical Transformations Involving this compound
The photodissociation of this compound can be initiated by different light sources, leading to distinct reaction pathways depending on whether the molecule is in its ground or an excited electronic state. Studies using pulsed CO₂ lasers have investigated dissociation from the ground electronic state, while ArF lasers (193 nm) have been employed to probe the dynamics in the first excited electronic state (S₁). researchgate.netacs.orgacs.org
Photodissociation Dynamics
The photodissociation dynamics of DFA reveal several channels through which the molecule fragments. These channels are influenced by the initial electronic state of the DFA molecule upon photoexcitation. researchgate.netacs.orgacs.org
When this compound is irradiated with a pulsed CO₂ laser, it undergoes infrared multiphoton dissociation (IRMPD) from the ground electronic state, leading to various fragmentation pathways. researchgate.netacs.orgacs.org
Energetically, the most favored primary dissociation channel for DFA from the ground electronic state is 1,3-HF elimination. researchgate.netacs.orgacs.org This has been supported by ab initio molecular orbital calculations and unimolecular rate calculations using Rice−Ramsperger−Kassel−Marcus (RRKM) theory. researchgate.netacs.orgacs.org
Contrary to some initial assumptions regarding the dissociation mechanisms of fluorinated carboxylic acids, the decarboxylation reaction is also observed as a primary dissociation channel during the IRMPD of DFA. researchgate.netacs.orgacs.org This process involves the elimination of a carbon dioxide molecule.
The IRMPD of DFA results in the formation of vibrationally excited photoproducts. researchgate.netacs.orgacs.org Time-resolved infrared fluorescence measurements have detected vibrationally excited molecules such as CO, CO₂, COFH, and HF. researchgate.netacs.orgacs.org
Here is a table summarizing the primary dissociation pathways observed from the ground electronic state:
| Dissociation Pathway | Description | Energetic Preference (Primary) | Detected Products (Vibrationally Excited) |
| 1,3-HF Elimination | Elimination of Hydrogen Fluoride | Most preferred | HF |
| Decarboxylation | Elimination of Carbon Dioxide | Observed primary channel | CO₂, CO |
| Other channels (implied) | Formation of COFH and other potential products | - | COFH |
Photoexcitation of DFA to its first excited electronic state (S₁) at 193 nm triggers different dissociation processes compared to IRMPD from the ground state. researchgate.netacs.orgacs.org
Here is a table summarizing the primary dissociation pathway observed from the excited electronic state (S₁ at 193 nm):
| Dissociation Pathway | Description | Energy Requirement | Detected Products (State-Selective) | Energy Partitioning (OH fragment) |
| C−OH Bond Cleavage | Cleavage of the C-OH bond | Higher energy | OH (v=0, moderate rotational excitation) | High translational energy |
Reaction Mechanisms and Chemical Transformations Involving Difluoroacetic Acid
Photodissociation Dynamics
Excited Electronic State Dissociation Processes
Energy Partitioning in Photofragments
The photodissociation dynamics of difluoroacetic acid have been investigated to understand the energy distribution among the resulting photofragments. Studies involving infrared multiphoton dissociation (IRMPD) of DFA using a pulsed CO₂ laser indicate that various dissociation channels can be accessed from the ground electronic state. Contrary to some assumptions for fluorinated carboxylic acids, decarboxylation is observed as a primary dissociation pathway in the IRMPD of DFA. Vibrationally excited photoproducts such as CO, CO₂, COFH, and HF have been detected through time-resolved infrared fluorescence measurements. acs.org
Photoexcitation of DFA to its first excited electronic state (S₁) at 193 nm leads to the cleavage of the C-OH bond, a higher-energy channel not observed in IRMPD. This process produces OH radicals, detected by state-selective techniques. acs.org Research on the photodissociation of other carboxylic acids, such as acetic acid and trifluoroacetic acid, at 193 nm also shows the formation of OH fragments, often with significant partitioning of available energy into translational and rotational states, indicating the presence of exit barriers on the dissociative potential energy surface. researchgate.net While specific energy partitioning data for DFA photofragments directly from the cited sources rsc.orgacs.org in the prompt were not explicitly found in the search results, the general principles of energy partitioning in carboxylic acid photodissociation, as described for related compounds, provide context. The partitioning of energy into translation, rotation, and vibration in photofragments is a key aspect of understanding the dynamics of these dissociation processes. researchgate.netnist.gov
Radical-Based Reactions
This compound serves as a valuable precursor for generating difluoromethyl radicals (•CF₂H), which are crucial intermediates in various radical-based transformations. The difluoromethyl group is of significant interest in medicinal and agrochemistry due to its unique properties, including its lipophilicity and its ability to act as a hydrogen bond donor or a bioisostere for hydroxyl or thiol groups. cas.cnthieme.de
Generation of Difluoromethyl Radicals
Difluoromethyl radicals can be generated from this compound through various methods, often involving oxidative decarboxylation. One effective approach utilizes phenyliodine(III) diacetate (PIDA) under visible light irradiation. researchgate.netresearchgate.netbeilstein-journals.org In this process, the reaction between this compound and PIDA initiates the generation of the •CF₂H radical. beilstein-journals.org
Other methods for generating difluoromethyl radicals from different precursors have also been developed, including the use of zinc bis(difluoromethanesulfinate) (DFMS), bromodifluoromethane, or chlorodifluoromethane, often involving single-electron oxidation, reduction, or radical abstraction processes. rsc.org However, this compound offers advantages in terms of cost and availability. thieme.deresearchgate.netbeilstein-journals.org The generation of the •CF₂H radical from this compound using PIDA and light is a metal-free approach that has proven effective for subsequent radical reactions. researchgate.net
Hydrodifluoromethylation Reactions of Alkenes
Hydrodifluoromethylation of alkenes, the formal addition of a C-H bond across the alkene double bond with a CF₂H group and a hydrogen atom being introduced, is a significant application of difluoromethyl radicals generated from this compound. This transformation provides a direct route to synthesize aliphatic hydrocarbons containing the difluoromethyl group. researchgate.net
The mechanism typically involves the addition of the difluoromethyl radical to the alkene, forming a transient alkyl radical intermediate. This intermediate then undergoes hydrogen atom abstraction to yield the hydrodifluoromethylated product. researchgate.net
Regioselectivity is a critical aspect of hydrodifluoromethylation reactions. Methods using this compound and reagents like phenyliodine(III) diacetate under visible light activation have demonstrated facile and regioselective hydrodifluoromethylation of alkenes. researchgate.netresearchgate.netnih.govdntb.gov.ua This approach allows for the selective incorporation of the difluoromethyl group at a specific position on the alkene, often influenced by the stability of the intermediate radical. beilstein-journals.org For instance, the •CF₂H radical regioselectively adds to certain alkenes to form a specific radical intermediate, which then undergoes cyclization or hydrogen abstraction. beilstein-journals.org
While radical-based processes often lead to anti-Markovnikov products, strategies involving acid-catalyzed processes and carbocation intermediates have been explored to achieve Markovnikov regioselectivity in hydrodifluoroalkylation, particularly for constructing difluoroalkylated quaternary carbons from substituted alkenes. d-nb.info
A notable advantage of using this compound with reagents like phenyliodine(III) diacetate for hydrodifluoromethylation is the ability to conduct these reactions under metal-free conditions. researchgate.netresearchgate.netnih.govdntb.gov.ua This eliminates the need for potentially expensive or toxic metal catalysts, contributing to more environmentally friendly and cost-effective synthetic procedures. researchgate.net This metal-free approach, often initiated by visible light, is operationally simple and exhibits broad functional group tolerance. researchgate.netresearchgate.net
Allylic Difluoromethylation of Unsaturated Systems
Beyond hydrodifluoromethylation, this compound can also be employed in allylic difluoromethylation reactions of unsaturated systems. This transformation involves the introduction of a CF₂H group into the allylic position of an alkene.
One reported method for allylic difluoromethylation of unactivated alkenes utilizes this compound as the source of the •CF₂H radical under visible light irradiation with phenyliodine(III) diacetate. researchgate.net In contrast to hydrodifluoromethylation, the presence of a copper catalyst can play a crucial role in diverting the reaction pathway towards allylic difluoromethylation. researchgate.net This highlights how the reaction conditions and the presence of specific catalysts can influence the outcome of radical reactions involving this compound and unsaturated substrates.
Catalytic Strategies
This compound can be employed in catalytic strategies, often serving as a precursor for the generation of difluoromethyl radicals or as a Brønsted acid catalyst. One approach involves the use of DFA in conjunction with oxidants and metal catalysts to facilitate radical difluoromethylation reactions. For instance, silver-catalyzed oxidative decarboxylation of this compound has been shown to generate difluoromethyl radicals, which can then participate in C-H functionalization reactions. thieme.deresearchgate.net Photocatalytic methods have also been developed, utilizing visible light to activate this compound derivatives or related reagents for difluoromethylation. rsc.orgresearchgate.netacs.orgresearchgate.net Additionally, DFA can act as a Brønsted acid catalyst in various organic transformations, promoting reactions such as the synthesis of trisindolylmethanes. rsc.org
C-H Difluoromethylation Reactions
The direct C-H difluoromethylation of organic compounds is a significant application of this compound. This transformation allows for the direct introduction of the -CF₂H group onto a molecule by functionalizing an existing C-H bond. This approach is particularly valuable in medicinal chemistry and agrochemistry, where the incorporation of fluorine-containing groups can impart favorable properties. thieme.dechemrxiv.orgwiley-vch.de
Direct Mono-difluoromethylation of Heteroaromatic Compounds
This compound has been successfully employed as a reagent for the direct C-H mono-difluoromethylation of various heteroaromatic compounds. thieme.denih.govthieme.deresearchgate.netchinesechemsoc.orgresearchgate.netthieme-connect.com This method often involves a radical process initiated by the oxidative decarboxylation of DFA. thieme.deresearchgate.netresearchgate.net Studies have shown that the regioselectivity of this mono-difluoromethylation can be influenced by factors such as the reaction temperature and the electronic properties of the heteroaromatic substrate. For example, lower temperatures have been reported to favor mono-difluoromethylation products. thieme.dersc.orgresearchgate.net
Direct Bis-difluoromethylation of Heteroaromatic Compounds
In addition to mono-difluoromethylation, this compound can also be used to achieve direct bis-difluoromethylation of heteroaromatic compounds under modified reaction conditions. thieme.dechemrxiv.orgresearchgate.net By adjusting parameters, such as increasing the reaction temperature, it is possible to introduce two -CF₂H groups onto the heteroaromatic core. thieme.deresearchgate.net This provides a route to access compounds with a higher degree of fluorination.
Oxidative Decarboxylation Mechanisms
A key mechanism involved in the C-H difluoromethylation using this compound is oxidative decarboxylation. thieme.deresearchgate.netresearchgate.netacs.org This process typically involves the generation of a difluoromethyl radical (•CF₂H) from this compound. This radical species is then capable of abstracting a hydrogen atom from a C-H bond in the substrate, generating a carbon radical on the substrate. The substrate radical then combines with the difluoromethyl radical to form the difluoromethylated product. Metal catalysts, such as silver, and oxidants, such as potassium peroxydisulfate, are often employed to facilitate this oxidative decarboxylation and radical generation. thieme.deresearchgate.netwiley-vch.deresearchgate.net
Acid-Catalyzed Reactions in Organic Synthesis
Beyond its role in difluoromethylation, this compound also functions as an acid catalyst in various organic transformations. Its acidity allows it to protonate substrates, activating them for subsequent reactions.
Detritylation in Oligonucleotide Synthesis
This compound has been explored as an alternative acid catalyst for the detritylation step in solid-phase oligonucleotide synthesis. tandfonline.comtandfonline.comresearchgate.netnih.govgoogle.com The detritylation reaction is a crucial step that removes the 5'-O-dimethoxytrityl (DMTr) protecting group, allowing for the coupling of the next nucleotide. tandfonline.comtandfonline.com Traditionally, dichloroacetic acid or trichloroacetic acid are used for this purpose. tandfonline.comtandfonline.comresearchgate.netnih.gov However, dichloroacetic acid can sometimes contain impurities like chloral, which can lead to the formation of unwanted by-products in the oligonucleotide chain. tandfonline.comtandfonline.comresearchgate.net Studies have shown that this compound can be a viable alternative, providing comparable purity of full-length oligonucleotide products while potentially mitigating the issue of chloral-related impurities. tandfonline.comtandfonline.comnih.gov Optimization of conditions may be necessary, particularly for the synthesis of purine-rich sequences. tandfonline.comnih.gov
Applications of Difluoroacetic Acid in Organic Synthesis and Medicinal Chemistry
Role as a Synthetic Reagent and Intermediate
DFA and its derivatives serve as versatile tools in organic synthesis, participating in various transformations to construct complex molecular architectures.
Precursor for Pharmaceutical and Agrochemical Intermediates
Difluoroacetic acid is utilized as a key precursor in the synthesis of intermediates for both pharmaceutical and agrochemical industries. biosynth.comalfa-chemical.com These intermediates are essential building blocks for the manufacturing process of active pharmaceutical ingredients (APIs) and pesticides. echemi.comactylis.com The synthesis of these compounds often involves multi-step processes where DFA-derived intermediates undergo various chemical reactions. echemi.com
Utility as an Acylation Reagent
While classic Friedel-Crafts acylation typically employs acid chlorides or anhydrides, carboxylic acids, including this compound, can be used as acylating agents, often in the presence of activating agents like trifluoroacetic anhydride (B1165640). magtech.com.cnresearchgate.net This approach avoids the handling of moisture-sensitive acid chlorides and can facilitate the synthesis of various organic functional molecules. magtech.com.cnresearchgate.net Acyl radicals generated from derivatives like acyl-1,4-dihydropyridines, which can be derived from carboxylic acids, have also been explored as acylation reagents in various organic transformations. nih.gov
Building Blocks for Complex Molecular Architectures
This compound is a versatile building block for the construction of more complex molecules. biosynth.comcymitquimica.com Its structure allows for the introduction of the difluoromethyl group, a motif of increasing importance in medicinal chemistry and agrochemicals. researchgate.netthieme.dersc.org The incorporation of this group can influence the properties and reactivity of the resulting compounds. smolecule.com For example, 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid is used as a building block in the synthesis of more complex molecules. Similarly, 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid is noted for its potential applications as a building block in medicinal chemistry and agrochemicals. smolecule.com
Contributions to Medicinal Chemistry
The unique properties conferred by the difluoromethyl group make this compound and its derivatives valuable in the design and development of bioactive compounds.
Design of Bioactive Compounds
The introduction of the difluoromethyl (CF2H) functionality into organic molecules is a significant strategy in designing bioactive compounds. researchgate.netbiosynth.com This is due to the impact of fluorine on physicochemical properties, pharmacodynamics, and pharmacokinetics, as well as increased stability towards metabolic degradation. thieme.de Compounds containing the CF2H group have found applications in medicinal chemistry and other areas, such as fungicides and insecticides. researchgate.net Preliminary studies suggest that compounds incorporating the this compound moiety may exhibit biological activities, such as cytotoxic effects against cancer cell lines, potentially by interfering with metabolic pathways.
Influence on Pharmacokinetic and Pharmacodynamic Profiles
The incorporation of fluorine atoms, particularly in the form of a difluoromethyl (CF₂H) group, into organic molecules can significantly modulate their physicochemical and biological properties, including their pharmacokinetic (PK) and pharmacodynamic (PD) profiles nih.govresearchgate.netresearchgate.net. Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME) nih.govbioivt.comgardp.orgnebiolab.commsdmanuals.com. Pharmacodynamics, conversely, describes what a drug does to the body, focusing on the biochemical and physiological effects and the relationship between drug concentration and response nebiolab.combiotechfarm.co.ilallucent.comalimentiv.comprofil.com.
The difluoromethyl group's influence on these profiles stems from its unique characteristics, such as its polarity, hydrogen bonding capacity, and metabolic stability nih.govrsc.org. The highly polarized carbon-hydrogen bond in the CF₂H group allows it to act as a hydrogen bond donor, a property that distinguishes it from other polyfluorinated motifs researchgate.netrsc.org. This ability to form intramolecular hydrogen bonds can affect conformational preferences and target binding, thereby influencing pharmacodynamics nih.gov. Furthermore, the lipophilicity of a compound, which is crucial for ADME properties, can be affected by the introduction of fluorine atoms nih.govresearchgate.netacs.org. While fluorination can sometimes increase lipophilicity due to increased hydrophobic surface area, the introduction of a dipole moment can lead to a decrease acs.org. The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, or amino groups, potentially improving pharmacokinetic and physicochemical properties nih.govresearchgate.net.
Studies have shown that fluorination patterns can have a marked impact on lipophilicity, with vicinal difluoro units potentially decreasing lipophilicity compared to gem-difluoro counterparts researchgate.net. Understanding these structure-lipophilicity relationships is vital for optimizing drug candidates researchgate.net. The metabolic stability of a drug can also be enhanced by the presence of fluorine atoms, as the C-F bond is strong rsc.org. This can lead to increased bioavailability and persistence in the environment ontosight.ai.
The interplay between pharmacokinetic and pharmacodynamic parameters is critical for determining optimal drug dosage and therapeutic outcomes allucent.comnih.gov. PK/PD studies evaluate the relationship between drug concentration over time and the resulting physiological effect allucent.com. Factors such as absorption rate, distribution volume, metabolism, and excretion half-life all contribute to the concentration of a drug at its target site, which in turn dictates the pharmacodynamic response msdmanuals.comprofil.comuni.lu.
Applications in Materials Science
This compound and its derivatives find applications in materials science, primarily through the incorporation of fluorine into various materials to impart desirable properties researchgate.netnumberanalytics.comman.ac.ukbohrium.com. Organofluorine compounds, in general, are widely used in materials science due to the unique characteristics of the carbon-fluorine bond researchgate.netbohrium.comacs.org.
The introduction of fluorine can significantly enhance material properties such as thermal stability and chemical resistance numberanalytics.com. Fluoropolymers, including well-known examples like poly(tetrafluoroethylene) (PTFE), are integral to various industries due to their non-stick properties and resistance to harsh environments researchgate.netman.ac.uk. This compound can serve as a precursor or building block for the synthesis of fluorinated materials ontosight.ai. For instance, it has been explored in the synthesis of fluorinated amino acids, which are important for developing biomaterials ontosight.ai.
Fluorinated compounds are also utilized in the development of functional materials for specific applications. These include fluorinated ionomers used as proton-exchange membranes in fuel cells and fluorinated π-conjugated polymers for photovoltaic devices researchgate.net. Fluorinated nanomaterials are also being developed, with potential applications in medicine, such as oxygen-enriched fluorinated hydrocarbon and polymeric nanomaterials for photodynamic therapy researchgate.net.
Furthermore, this compound can be used as a mobile phase modifier in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the analysis of proteins sigmaaldrich.comsigmaaldrich.com. Its properties as a strong ion-pairing agent and a relatively strong acid make it a suitable alternative to other modifiers like formic acid and trifluoroacetic acid, offering advantages in terms of peak shape and MS compatibility sigmaaldrich.com.
Analytical Methodologies for Difluoroacetic Acid
Chromatographic Techniques
Chromatographic methods are widely employed for the separation and analysis of difluoroacetic acid, as well as for utilizing its properties as a mobile phase additive in the analysis of other compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the separation, identification, and quantification of compounds. This compound plays a significant role in LC-MS/MS, particularly as a mobile phase modifier, and the technique is also applied for the determination of DFA itself.
One application involves the analysis of this compound and trifluoroacetic acid in drinking water sources using LC-MS/MS with a C18 HPLC column. phenomenex.com This method demonstrates the capability of LC-MS/MS for determining DFA as an analyte in environmental samples. phenomenex.com
This compound is frequently utilized as an effective mobile phase modifier in reversed-phase liquid chromatography, particularly for the analysis of proteins and peptides, and also for small molecules. sepscience.comwaters.comsigmaaldrich.comwaters.comnih.govsigmaaldrich.comsigmaaldrich.comlcms.czhalocolumns.comtandfonline.comlcms.cz It is often discussed as an alternative to commonly used modifiers like trifluoroacetic acid (TFA) and formic acid (FA). sepscience.comwaters.comsigmaaldrich.comwaters.comnih.govsigmaaldrich.comhalocolumns.comtandfonline.comlcms.cz DFA is considered to have properties intermediate to those of TFA and FA, offering a balance between chromatographic performance and mass spectrometric compatibility. nih.govhalocolumns.com
In the LC-UV/MS analysis of proteins, DFA is discussed as a suitable alternative to TFA and FA. sepscience.comsigmaaldrich.com For small molecule analysis by LC-MS, DFA has shown potential as a mobile phase modifier, providing a new option among suitable acidic modifiers. waters.com Studies have compared DFA to FA and TFA for LC-MS analysis of acidic, basic, and neutral small molecules, evaluating chromatographic retention, peak width, and MS signal response in both positive and negative electrospray ionization (ESI) modes. waters.com
The use of this compound as a mobile phase modifier can enhance the performance of mass spectrometry detection. Compared to trifluoroacetic acid, DFA exhibits improved sensitivity in mass spectral detection (ESI) due to a reduced effect on ion suppression in reversed-phase LC-MS. sigmaaldrich.comsigmaaldrich.com While TFA can cause significant ion suppression, DFA provides better MS compatibility. sigmaaldrich.comsigmaaldrich.com
Research indicates that DFA can yield an MS response between that of FA and TFA. waters.com For peptide LC-UV/MS analyses, DFA as an ion-pairing agent has been shown to increase MS response compared to formic acid or trifluoroacetic acid. waters.comlcms.cz One study reported an approximately three-fold increase in detector response with DFA compared directly to TFA. waters.com DFA is believed to advantageously affect the surface tension of electrospray droplets, contributing to increased MS sensitivity. nih.gov
This compound acts as a strong ion-pairing agent in reversed-phase liquid chromatography. sepscience.comsigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.comlcms.cztandfonline.com This property is crucial for minimizing chromatographic secondary interactions, which helps in obtaining sharp and symmetrical peaks and improving retention, particularly for charged analytes like proteins and peptides. sigmaaldrich.comnih.govtandfonline.com TFA is also a strong ion-pairing agent favored for optimizing chromatographic resolution due to its ability to mitigate secondary interactions. nih.govtandfonline.com DFA's ion-pairing capabilities are comparable to those of TFA in improving chromatographic resolution. nih.govtandfonline.com Additionally, DFA provides a desired low pH in the mobile phase due to its lower pKa compared to formic acid. sepscience.comsigmaaldrich.com
Data comparing the effect of different mobile phase modifiers on chromatographic peak widths for various analytes show that peak widths obtained using DFA are often smaller than those with formic acid and similar to those obtained with TFA. waters.com This trend has also been observed for peptides. waters.com Furthermore, DFA has resulted in improvements in peak width and peak symmetry compared to FA, with improvements comparable to those seen with TFA. waters.com
Data Table 1: Comparison of Mobile Phase Modifiers in LC-MS Analysis
| Modifier | Chromatographic Performance (Peak Shape/Width) | MS Sensitivity/Ion Suppression | Ion-Pairing Strength |
| Formic Acid (FA) | Often results in poor peak shape/less efficient separation sigmaaldrich.comhalocolumns.com | High ionization efficiency, less ion suppression sigmaaldrich.comnih.govhalocolumns.com | Poorer sigmaaldrich.com |
| Trifluoroacetic Acid (TFA) | Improves retention, sharp peaks, good separation sigmaaldrich.comhalocolumns.com | Causes significant ion suppression, poor MS compatibility sigmaaldrich.comnih.govhalocolumns.com | Very strong halocolumns.com |
| This compound (DFA) | Provides better separation efficiency than FA, comparable resolution to TFA sepscience.comsigmaaldrich.comnih.govtandfonline.com | Improved sensitivity vs TFA, reduced ion suppression vs TFA, MS response between FA and TFA sepscience.comsigmaaldrich.comwaters.comnih.govsigmaaldrich.comsigmaaldrich.comlcms.czhalocolumns.comlcms.cz | Strong sepscience.comsigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.comlcms.cztandfonline.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) is another technique used in the analysis of this compound, particularly for its determination as an analyte in complex matrices. A method utilizing CE-MS/MS has been developed for the residue analysis of trifluoroacetic acid and this compound in plant matrices. researchgate.netnih.govresearchgate.net This approach aimed to reduce the impact of matrix effects on the separation and detection of these compounds. researchgate.netnih.gov The developed CE-MS/MS method was shown to meet the required limit of quantitation for both TFA and DFA in various fruit, grain, and vegetable matrices. researchgate.netnih.gov Compared to LC-MS/MS, the CE-MS/MS method demonstrated higher sensitivity and fewer matrix effects for the analysis of charged metabolites like TFA and DFA. nih.gov
Ion Chromatography
Ion Chromatography is a suitable technique for the analysis of ionic compounds, including this compound. This compound can be analyzed using ion chromatography with a suppressor-type system designed for anion analysis. shodex.com This method allows for the separation and detection of DFA as an anion. shodex.com Furthermore, Ion Chromatography coupled with MS/MS (IC-MS/MS) provides a fast and sensitive approach for the quantitative analysis of halogenated acetic acids, including this compound, in water samples. metrohm.com This combined technique leverages the separation power of IC with the sensitivity and selectivity of MS/MS detection for the determination of ionic compounds. metrohm.com
Gas Chromatography for Derivatized Analytes
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. For analytes that lack these characteristics, derivatization is a crucial step to make them amenable to GC analysis. Carboxylic acids, including this compound, often require derivatization to reduce their polarity and increase volatility. Common derivatization methods for GC analysis of carboxylic acids include silylation, acylation, and alkylation. libretexts.org These reactions replace active hydrogens with functional groups that improve chromatographic behavior, such as increasing thermal and chemical stability and increasing volatility. libretexts.orgsigmaaldrich.com
One approach for the GC determination of fluoroacetic acids, including DFA, involves derivatization to their methyl esters. This can be achieved using a modified literature procedure where water samples are buffered at pH 9 and dried. The fluoroacetic acids are then derivatized with methanol (B129727) using a mixture of sulfuric acid and methanol. The resulting volatile methyl esters can be determined by headspace gas chromatography. mdpi.com
Another derivatization method for carboxylic acids for GC analysis is the formation of pentafluorobenzyl (PFB) derivatives. This has been applied to fluoroacetic acid (FA) and phenoxy acid herbicides using a triphasal extractive pentafluorobenzylation procedure. oup.com This method involves an aqueous sample, toluene (B28343) containing pentafluorobenzyl bromide as the derivatization reagent, and a polymer-bound phase-transfer catalyst. oup.com The PFB derivatives are volatile and can be detected by GC with electron-capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS). oup.com PFB derivatization can be advantageous for confirmation by GC-MS as it can yield characteristic fragment ions, such as m/z 181 for the [C6F5CH2]+ ion. oup.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly when dealing with samples that are not suitable for GC or require analysis in solution. HPLC methods often utilize different column chemistries and mobile phases to achieve separation.
This compound can be analyzed by reversed-phase HPLC. In the context of protein analysis, DFA has been explored as an alternative mobile phase modifier to trifluoroacetic acid (TFA) and formic acid (FA) in LC-UV/MS analysis. sepscience.comsigmaaldrich.com While TFA is commonly used for its ability to improve retention and peak shape in reversed-phase HPLC of proteins, it can cause ion suppression in mass spectrometry (MS) detection. sepscience.comsigmaaldrich.com FA is often preferred for MS compatibility but may result in less efficient chromatographic separation. sepscience.comsigmaaldrich.com DFA, as a strong ion-pairing agent with a lower pKa compared to FA, can provide better separation efficiency than FA and cause less strong ion suppression than TFA. sepscience.comsigmaaldrich.com However, DFA may lead to reduced MS ion yield and slightly broader peaks compared to TFA, necessitating an assessment of the optimal modifier for specific applications. sepscience.comsigmaaldrich.com
For the analysis of DFA and TFA in drinking water sources, LC-MS/MS methods using C18 columns have been developed. phenomenex.com For instance, a method utilizing a Luna Omega 3 µm PS C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetic acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) has been reported for the determination of DFA and TFA in drinking water and mineral water. phenomenex.com This method involved direct injection of the water sample after adding an isotopically labeled internal standard. phenomenex.comwaters.com
Mixed-mode HPLC columns, which combine reversed-phase and ion-exchange properties, can also be used for the separation of this compound along with other fluoroacetic acids. A method using a Newcrom BH mixed-mode column with an acetonitrile and water mobile phase containing sulfuric acid as a buffer and UV detection at 200 nm has been shown to separate this compound from acetic acid, chloroacetic acid, dichloroacetic acid, trichloroacetic acid, and trifluoroacetic acid. sielc.com Another application using a BIST A+ column with acetonitrile and a buffer of TMDAP (N,N,N',N'-Tetramethyl-1,3-diaminopropane) formate (B1220265) has also been reported for the analysis of fluoroacetic acid, this compound, and trifluoroacetic acid with conductivity detection. sielc.com
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structure, functional groups, and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. Both ¹H NMR and ¹⁹F NMR spectroscopy can be applied.
The ¹H NMR spectrum of this compound typically shows a signal for the proton on the carbon atom bearing the two fluorine atoms, which is split by coupling to the fluorine nuclei. chemicalbook.com The carboxylic acid proton signal is usually observed as a singlet at a lower field. chemicalbook.com
¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound exhibits a signal for the two equivalent fluorine atoms, which is split by coupling to the adjacent proton. spectrabase.com ¹⁹F NMR can also be used for the quantitative analysis of fluorinated compounds, including TFA, in various matrices. acs.org While the provided search results focus more on TFA in ¹⁹F NMR, the principle applies to DFA as well, allowing for the detection and quantification of the fluorine nuclei within the molecule.
Infrared (IR) Spectroscopy for Conformational Analysis
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which can be related to its functional groups and conformation. Carbonyl-containing compounds, such as this compound, exhibit characteristic IR absorptions in the 1650 to 1850 cm⁻¹ range corresponding to the C=O stretching vibration. pressbooks.pub The exact position of this band can provide information about the specific type of carbonyl group. pressbooks.pub
While the provided search results primarily discuss the IR spectroscopy and conformational analysis of related compounds like fluoroacetic acid and trifluoroacetyl triflate, the principles can be extended to this compound. Theoretical studies on fluoroacetic acid have explored the existence of different conformers (e.g., cis and trans) and their relative stabilities, as well as reporting infrared spectrum frequencies and vibrational frequency shifts. psu.edu Matrix IR spectroscopy can be used to investigate conformational equilibrium by narrowing IR absorptions, which helps in distinguishing spectral features between conformers. mdpi.com Although direct experimental data on the conformational analysis of this compound by IR spectroscopy was not explicitly found in the provided snippets, the techniques and theoretical approaches used for similar fluoroacetic compounds are applicable.
Sample Preparation and Detection Limit Considerations
Effective sample preparation is crucial for the accurate analysis of this compound in various matrices, and the chosen method significantly impacts the detection limit. The complexity of the sample matrix often dictates the necessary preparation steps.
In HPLC-MS/MS analysis of DFA and TFA in drinking water, sample preparation can be minimal, involving direct injection of the water sample after adding an internal standard. phenomenex.comwaters.com This limited sample preparation speeds up analysis time and enhances sample throughput. waters.com Using a Luna Omega 3 µm PS C18 column and LC-MS/MS, TFA was detected as low as 0.55 µg/L in drinking water and 0.005 µg/L in mineral water. phenomenex.com While the specific detection limit for DFA in this particular study is not explicitly stated in the provided text, the method is presented for the analysis of both compounds.
For the analysis of intact proteins using LC-triple quadrupole MS with DFA as a mobile phase modifier, estimated limits of detection in biological matrices ranged from 1 to 500 ng/mL. nih.gov The sensitivity increase due to DFA varied depending on the protein's charge state distribution. nih.gov Matrix effects are a significant consideration in the analysis of biological samples, and these effects, along with method specificity, need to be assessed for different biological matrices and pretreatment methods. nih.gov
The choice of derivatization method in GC also influences detection limits. For fluoroacetic acid, PFB derivatization followed by GC-ECD resulted in detection limits of 0.10-0.20 pg/mL, while full-scan GC-MS yielded detection limits of 0.42-0.50 pg/mL. oup.com
In NMR spectroscopy, specifically ¹⁹F NMR, the limit of detection for total PFAS, including TFA, in wastewater samples was reported as 99.97 nM, or 50 µg/L perfluorosulfonic acid. acs.org While this is for total PFAS and TFA, it indicates the sensitivity achievable for fluorinated compounds using this technique.
Sample preparation protocols for mass spectrometry often emphasize the need for analyte concentrations within a specific range (e.g., 1-10 micromoles) and the removal of precipitates and high concentrations of inorganic salts to prevent instrument damage and ensure efficient ionization. ox.ac.uk The use of volatile organic solvents and water is generally recommended for electrospray ionization (ESI). ox.ac.uk
| Analytical Technique | Sample Preparation Examples | Detection Limit Examples |
| GC (Derivatized) | Buffering, drying, methanol derivatization (water samples) mdpi.com; PFB derivatization oup.com | 2 ng/sample (GC-MS, SIM, overall) mdpi.com; 10 ng/L (GC-MS, full method in water) mdpi.com; 0.10-0.20 pg/mL (GC-ECD, FA) oup.com |
| HPLC-MS/MS | Direct injection (water samples) phenomenex.comwaters.com | 0.55 µg/L (TFA in drinking water) phenomenex.com; 0.005 µg/L (TFA in mineral water) phenomenex.com; 1-500 ng/mL (intact proteins in biological matrices) nih.gov |
| ¹⁹F NMR | Not explicitly detailed for DFA in snippets, but used for total PFAS in wastewater acs.org | 99.97 nM or 50 µg/L (total PFAS as perfluorosulfonic acid in wastewater) acs.org |
Environmental Occurrence and Fate of Difluoroacetic Acid
Environmental Sources and Formation Pathways
Difluoroacetic acid (DFA) is introduced into the environment through various formation pathways, including the breakdown of larger fluorine-containing compounds.
One of the identified environmental sources of this compound is the reductive defluorination of trifluoroacetic acid (TFA). Under certain anaerobic conditions, the microbial community can facilitate the removal of a fluorine atom from TFA, leading to the formation of DFA. researchgate.net While this process has been suggested, the full extent of its contribution to environmental DFA levels is still being investigated. researchgate.net Additionally, research into the anaerobic microbial degradation of polychlorofluorocarboxylic acids (Cl-PFCAs) has shown that these compounds can undergo substantial defluorination, which may represent another potential pathway for the formation of smaller fluorinated acids like DFA. researchhub.com
The high-temperature decomposition, or thermolysis, of fluoropolymers is a known source of various halogenated organic acids. researchhub.com While research has primarily focused on the generation of trifluoroacetate (B77799) (TFA) and chlorodifluoroacetate (CDFA) from the heating of polymers like polytetrafluoroethylene (PTFE), the potential for this compound to be formed through similar processes exists, although it is less documented in scientific literature. researchhub.com
Microbial activity is a key driver in the transformation of many environmental contaminants. It has been proposed that this compound can be formed through the microbial transformation of certain fluorinated compounds. One such proposed pathway involves the degradation of 1,1,2-trichloro-1,2,2-trifluoroethane (R113), a chlorofluorocarbon. A degradation product of R113, chlorotrifluoroethylene (B8367) (R1113), is suggested to undergo microbial transformation to form DFA. nih.govnih.gov This proposed pathway is based on established mammalian metabolic pathways and has been suggested as a potential source of DFA in contaminated groundwater, although it has not yet been directly observed in environmental media. nih.govnih.gov
Environmental Distribution and Concentrations
This compound has been detected in various aquatic environments, indicating its distribution through the water cycle.
Studies have quantified the presence of this compound in rainwater, surface water, and groundwater, often in conjunction with its more commonly studied counterpart, trifluoroacetic acid (TFA). In a study conducted in Berlin, Germany, DFA was detected in rainwater and groundwater. nih.gov The concentrations of DFA in rainwater were found to be significantly lower than those of TFA, with a TFA/DFA ratio of approximately 10:1. nih.gov However, in nearby groundwater that was historically contaminated with chlorofluorocarbons, the TFA/DFA ratio was reversed to 1:3, with DFA concentrations being considerably higher than in rainwater. nih.govnih.gov This suggests a localized source of DFA formation within the groundwater system. nih.gov In the same study, DFA was not detectable in the surface water samples from a canal and a lake. nih.gov While data on DFA concentrations in other parts of the world are limited, the presence of other perfluorinated and polyfluorinated substances in aquatic systems is well-documented globally, indicating the potential for widespread, albeit likely low-level, distribution of DFA. europa.eunih.gov
| Water Source | Sample Description | DFA Concentration (ng/L) | TFA Concentration (ng/L) |
|---|---|---|---|
| Rainwater | First rainfall after a long dry period | 151 | 1556 |
| Rainwater | After 12 hours of heavy rainfall | 43 | 370 |
| Surface Water | Teltow canal | Not Detectable (<10 ng/L) | 1908 |
| Surface Water | Havel lake | Not Detectable (<10 ng/L) | 676 |
| Groundwater | Contamination hot spot | 2249 | 639 |
| Groundwater | Contamination plume | 1220 | 425 |
Atmospheric Presence
This compound (DFA) has been identified as a component of urban atmospheres and precipitation, indicating its presence and transport in the atmospheric environment. nih.govnih.gov Research conducted in Berlin, Germany, detected DFA in rainwater, providing quantitative data on its atmospheric deposition. nih.govresearchgate.net In this particular study, the concentrations of DFA were measured alongside those of the more commonly studied trifluoroacetic acid (TFA).
A notable finding from the Berlin study was the observed ratio of TFA to DFA in rainwater, which was approximately 10:1. nih.govnih.gov This ratio is consistent with the airborne TFA:DFA ratio previously reported in urban areas of Ontario, Canada, suggesting a degree of consistency in the relative atmospheric abundance of these two compounds in urban settings. nih.gov
A study of rainwater in Berlin provided the following measurements:
| Water Sample | DFA (ng/L) | TFA (ng/L) |
|---|---|---|
| Rainwater 1: 1 h of rainfall after a long dry period | 151 | 1556 |
| Rainwater 2: after 12 h of heavy rainfall | 43 | 370 |
Presence in Biological Matrices (Plants, Animals)
This compound has been detected in various plant and animal matrices, primarily as a result of its use as a metabolite of the insecticide flupyradifurone (B41651). agrinfo.eu When flupyradifurone is applied to crops, it can be metabolized into DFA, which can then be found in the treated plants and in animals that may consume them. agrinfo.eu
The European Union has acknowledged the presence of DFA in the food chain by establishing Maximum Residue Levels (MRLs) for it in a range of agricultural products. agrinfo.eu These regulations set legal limits for the amount of DFA permissible in food and feed, ensuring consumer safety. agrinfo.eu The MRLs cover a diverse array of products, including fruits, vegetables, cereals, and products of animal origin such as milk, meat, fat, and liver from various livestock. agrinfo.eu
The establishment of these MRLs indicates that there is a recognized pathway for DFA to enter the food supply. The specific levels set by the European Commission reflect the expected residues resulting from the authorized use of flupyradifurone. For example, the MRL for DFA in certain citrus fruits, stone fruits, and some vegetables has been increased to avoid trade barriers for imported crops where the use of flupyradifurone is permitted. agrinfo.eu
While the bioaccumulation potential of DFA itself has not been extensively studied, research on other short-chain perfluoroalkyl acids (PFAAs) suggests that they can be taken up by plants from the soil and water. nomresearch.cn The movement and accumulation of these compounds in terrestrial and aquatic food webs is an area of active research. nomresearch.cnnih.gov Given that DFA is a short-chain PFAA, it is plausible that it may exhibit similar behavior in the environment, although more specific research is needed to confirm this.
The following table summarizes a selection of the EU Maximum Residue Levels for this compound in various biological matrices:
| Product Category | Specific Product | MRL (mg/kg) |
|---|---|---|
| Fruits | Lemons, Limes, Mandarins | 0.8 |
| Apricots, Peaches, Plums, Cherries | 0.9 | |
| Avocados, Mangoes, Papayas | 0.7 | |
| Vegetables | Chinese cabbages/pe-tsai, Kales | 2.0 |
| Asparagus | 0.7 | |
| Sugar beet roots, Chicory roots | 0.07 | |
| Oilseeds | Sesame seeds, Sunflower seeds | 0.5 |
| Maize/corn | 0.09 | |
| Cereals | Oats | 0.09 |
| Rye | 0.09 | |
| Animal Products | Fat from pigs, sheep, goats, and poultry | 0.04 |
| Liver from pigs | 0.6 |
Environmental Monitoring and Assessment Frameworks
The environmental monitoring and assessment of this compound are primarily driven by its classification as an ultra-short-chain per- and polyfluoroalkyl substance (PFAS) and its presence as a metabolite of the pesticide flupyradifurone. waters.comselectscience.net This has led to the development of specific analytical methods and regulatory frameworks to manage its presence in the environment, particularly in water and food.
For environmental monitoring, robust analytical methods are essential for the accurate detection and quantification of DFA. A common technique employed is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). waters.com This method allows for the sensitive determination of DFA in environmental matrices like drinking and surface water at low nanogram-per-liter concentrations. waters.com The use of high-purity reference standards is crucial for the accuracy and reliability of these analytical measurements. hpc-standards.com
In terms of assessment frameworks, the regulation of DFA is most prominently established within the context of pesticide residues in food. The European Union, for instance, has set specific Maximum Residue Levels (MRLs) for DFA in a variety of plant and animal products. agrinfo.eu These MRLs are legally enforceable limits that are part of a comprehensive risk assessment process to ensure consumer safety. agrinfo.eu This framework involves evaluating data on the toxicity of the substance and the expected residue levels from agricultural use. agrinfo.eu
While there are no widely established environmental quality standards specifically for DFA in water or soil, the regulatory landscape for short-chain PFAS is evolving. The German Federal Environment Agency, for example, has issued health-based guidance and target values for the related compound Trifluoroacetic acid (TFA) in drinking water, which could inform future assessments of other ultra-short-chain PFAS like DFA. waters.comselectscience.net As scientific understanding of the environmental fate and potential impacts of these substances grows, it is likely that more comprehensive monitoring and assessment frameworks will be developed.
Theoretical and Computational Studies on Difluoroacetic Acid
Molecular Dynamics and Reaction Kinetics
Computational studies delve into the dynamic behavior of DFA molecules and the kinetics of their reactions. This involves simulating molecular motion over time and calculating the rates at which chemical transformations occur.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital (MO) calculations are a fundamental tool used to investigate the potential energy surfaces (PESs) of molecules like DFA. These calculations are based on first principles, using quantum mechanics without experimental data. For DFA, ab initio MO calculations have been employed to study various dissociation channels in its ground and excited electronic states. acs.org Specifically, these calculations can help determine the energetic favorability of different reaction pathways, such as 1,3-HF elimination or decarboxylation. acs.org Geometries of the ground electronic state of DFA, product molecules, and transition-state structures are optimized using these methods, often utilizing functionals like B3LYP with appropriate basis sets. acs.org
Unimolecular Rate Theory Applications
Unimolecular rate theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are applied in conjunction with computational studies to calculate the rates of unimolecular dissociation processes in DFA. acs.orgcolab.ws RRKM theory assumes that energy is rapidly redistributed within the molecule before dissociation occurs. hawaii.edu By using energetic and structural information obtained from ab initio calculations, unimolecular rate constants for different dissociation channels of DFA can be estimated. acs.orgcolab.ws For instance, studies have used this approach to compare the rates of molecular channels like 1,3-HF elimination and C-C bond cleavage in DFA. acs.org
Quantum Chemical Characterization
Quantum chemical methods are used to characterize the electronic structure and properties of DFA, providing insights into its conformational preferences, stability, and potential reactivity.
Conformational Analysis and Stability
Conformational analysis of DFA involves studying the different spatial arrangements (conformers) that the molecule can adopt due to rotation around single bonds. Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, are used to determine the relative energies and stabilities of these conformers. researchgate.net By examining dihedral angles and their influence on the total energy, researchers can identify the lowest-energy conformers. psu.edu Studies on related fluoroacetic acids have shown that cis rotamers can be more stable than trans rotamers, and the relative stability order of different conformers can be determined at various levels of theory. psu.edu Conformational analysis of DFA has identified stable conformers and investigated hydrogen bonding interactions. researchgate.net
Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide detailed information about the electronic structure of DFA, including molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential. mongoliajol.inforesearchgate.net This information is crucial for predicting the reactivity of the molecule. For example, the presence of electronegative fluorine atoms in DFA influences the electron density and can affect the acidity of the carboxylic acid group through inductive effects. igi-global.comsolubilityofthings.com Computational studies can help understand how substituents impact electron distribution and subsequently influence reaction pathways and rates. cdnsciencepub.comnih.gov Predicting chemical reaction outcomes can be aided by analyzing electron movements and reagent compatibility, which can be informed by electronic structure calculations. arxiv.org
Computational Modeling of Dissociation Processes
Computational modeling is extensively used to study the dissociation processes of DFA, both in its ground and excited electronic states. These models help elucidate the mechanisms by which DFA breaks apart under different conditions, such as infrared multiphoton dissociation (IRMPD) or photoexcitation.
Studies employing ab initio MO calculations and unimolecular rate theory have investigated the dissociation channels of DFA from the ground electronic state following IRMPD. acs.orgresearchgate.net These studies have identified 1,3-HF elimination as an energetically preferred primary dissociation channel, although decarboxylation has also been observed. acs.orgresearchgate.net
Broader Research Perspectives and Future Directions
Emerging Synthetic Strategies for Fluoro-Organic Compounds
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, making fluoro-organic compounds valuable in pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.net Difluoroacetic acid serves as a building block or reagent in the synthesis of more complex fluorinated structures. Research is actively pursuing more efficient, selective, and sustainable methods for synthesizing fluoro-organic compounds, with DFA playing a role in some of these strategies.
One area of focus is the use of DFA in direct C-H difluoromethylation reactions, which allow for the introduction of the difluoromethyl group (-CHF₂) directly onto a molecule by functionalizing a carbon-hydrogen bond. wikipedia.orgrsc.org This approach is advantageous as it avoids the need for pre-functionalized substrates. Studies have demonstrated the utility of this compound as a reagent for the direct C-H difluoromethylation of heteroaromatic compounds. wikipedia.orgcas.cn This Minisci-type difluoromethylation can be applied to a variety of pyridines and other heteroarenes. rsc.org
Furthermore, electrochemical methods are emerging as greener alternatives for organic synthesis, including difluoromethylation. Electrochemical C-H difluoromethylation has been explored using precursors that generate the CF₂H radical. rsc.org While not exclusively centered on DFA, these advancements in generating and utilizing difluoromethyl radicals are directly relevant to the synthetic potential of compounds like DFA, which can serve as a source for these radicals under appropriate conditions. rsc.org
Another perspective involves the decarboxylation of halodifluoroacetic acids to generate reactive fluorinated species, such as difluorocarbene (:CF₂). nih.gov While trifluoroacetic acid decarboxylates slowly, halodifluoroacetates like bromodifluoroacetate and chlorodifluoroacetate are more commonly employed due to decarboxylation at lower temperatures, offering increased functional group compatibility. nih.gov Research in this area, while often focusing on other halodifluoroacetates, contributes to the broader understanding of generating difluorinated species from simple precursors, a space where DFA's reactivity profile is also of interest.
Emerging synthetic strategies aim for improved regioselectivity and functional group tolerance, often employing catalysis, including photoredox catalysis. acs.orgcas.cn These methods facilitate the construction of C-C bonds and the simultaneous formation of other bonds, leading to a diverse range of fluorinated compounds. acs.org The scalability and operational simplicity of some of these photoredox protocols are making them attractive for broader synthetic applications. acs.org
Advancements in Analytical Detection and Quantification
Accurate detection and quantification of this compound are crucial for environmental monitoring, chemical process control, and research. Advancements in analytical techniques are enhancing the sensitivity, selectivity, and efficiency of DFA analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the determination of this compound, often involving the derivatization of DFA to its methyl ester to enhance volatility. mdpi.com This method allows for quantification using specific target ions. mdpi.com The detection limits for DFA using GC-MS with derivatization can be in the nanogram per sample range. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its hyphenated techniques are also being explored and refined for DFA analysis, particularly in complex matrices. This compound has been investigated as a mobile phase additive in LC-UV/MS analysis, particularly for proteins. waters.comnih.govsigmaaldrich.com While trifluoroacetic acid (TFA) is commonly used in reversed-phase HPLC for its ion-pairing capabilities and improvement of peak shape with UV detection, it can cause ion suppression in MS. waters.comnih.govsigmaaldrich.com Formic acid (FA) is often preferred for MS compatibility but may result in poorer chromatographic separation. waters.comsigmaaldrich.com DFA offers a balance, providing better separation efficiency than FA and better MS compatibility than TFA, although it may cause some reduction in MS ion yield compared to FA and slightly broader peaks than with TFA. sigmaaldrich.com This highlights DFA's utility not just as an analyte but also as a tool in analytical method development.
For the analysis of total organofluorine content, methods like Adsorbable Organic Fluorine (AOF) followed by combustion ion chromatography (CIC) are employed. norden.org While these methods provide a total fluorine value and cannot distinguish between different fluorinated compounds like DFA and trifluoroacetic acid (TFA), they serve as a screening tool. norden.org Research is ongoing to improve the sensitivity and applicability of such methods to various sample types. norden.org
The detection and quantification of DFA in environmental samples, such as groundwater contaminated with chlorofluorocarbons, is an important application of these analytical techniques. mdpi.com
Holistic Environmental Impact Assessments
Assessing the environmental impact of this compound involves understanding its sources, persistence, mobility, and potential effects on ecosystems. While DFA is structurally related to trifluoroacetic acid (TFA), which has received significant attention due to its persistence and widespread presence, research specifically on the holistic environmental impact of DFA is also ongoing.
This compound can be formed in the environment as a transformation product of certain chemicals. herts.ac.uk For instance, it is a known metabolite of the pesticide flupyradifurone (B41651) and can be found in plant and animal matrices. eurl-pesticides.eu It can also be present in chlorofluorocarbon-contaminated groundwater. mdpi.com
Regarding its potential to accumulate in organisms, the estimated log Kow values for this compound are low, suggesting negligible potential for bioaccumulation in aquatic or terrestrial organisms. europa.eu The estimated bioconcentration factor (BCF) for DFA is also low, well below the threshold for classification as bioaccumulative. europa.eu
Understanding the full environmental lifecycle of DFA, including its formation, transport, transformation, and ultimate fate in various environmental compartments, is crucial for comprehensive impact assessments. Continued monitoring and research are necessary to refine these assessments and address any potential long-term environmental concerns.
Interdisciplinary Research in Chemical Biology and Materials Science
This compound and the difluoromethyl group are increasingly relevant in interdisciplinary research at the interface of chemical biology and materials science.
In chemical biology, the introduction of fluorine atoms, including the difluoromethyl group, into organic molecules can significantly impact their biological activity and properties. researchgate.net The -CF₂H moiety can act as a lipophilic isostere for functional groups like carbinol, thiol, hydroxamic acid, or amide groups. researchgate.net The weakly acidic nature of the CF₂H group allows for hydrogen bonding interactions, which can improve the binding selectivity of biologically active compounds. researchgate.net Consequently, the incorporation of the CF₂H motif is a sought-after strategy in drug discovery to enhance pharmacological activity. researchgate.net While this often involves the late-stage introduction of the difluoromethyl group into complex molecules, research into the synthesis and reactivity of DFA contributes to the broader toolkit available for chemical biologists.
In materials science, fluorinated compounds are utilized in the development of advanced materials with unique properties. acs.org The incorporation of fluorine can influence material properties such as thermal stability, chemical resistance, and surface energy. Although research directly linking this compound to specific material science applications in the provided search results is limited, the broader field of organofluorine chemistry is integral to materials innovation. Interdisciplinary research programs often bridge chemistry and materials science to create precision functional macromolecules and explore novel materials with tailored properties. bc.edumolssi.org The synthetic methodologies developed for incorporating fluorinated motifs, potentially utilizing or related to DFA chemistry, can find applications in designing and synthesizing new polymers, coatings, or other functional materials.
Q & A
Q. How does DFA compare to trifluoroacetic acid (TFA) in reversed-phase liquid chromatography (LC) for protein analysis?
DFA serves as a versatile mobile-phase modifier in LC-UV/MS, balancing chromatographic efficiency and mass spectrometry (MS) compatibility. Unlike TFA, which suppresses ionization in MS due to strong ion-pairing, DFA provides adequate peak resolution (e.g., 17% narrower peak widths vs. formic acid) while minimizing ion suppression. Its lower pKa (~1.3) compared to formic acid (pKa ~2.3) ensures optimal pH for protein separation .
Q. What are the primary environmental sources and detection methods for DFA?
DFA is detected in atmospheric aerosols, precipitation, and surface waters, often alongside other haloacetic acids. Analytical methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization, achieving detection limits as low as 0.1 ng/L. Spatial studies in the Laurentian Great Lakes and Beijing show DFA concentrations correlate with industrial activity and atmospheric degradation of fluorinated precursors .
Advanced Research Questions
Q. How can DFA be leveraged in silver-catalyzed C–H difluoromethylation of heteroaromatics?
DFA enables late-stage difluoromethylation under oxidative decarboxylation conditions. At 50°C, mono-difluoromethylation occurs via AgNO₃ catalysis, while increasing the temperature to 80°C promotes bis-difluoromethylation. Key factors include solvent polarity (e.g., DMF), stoichiometry of persulfate oxidants, and electronic effects of the substrate. This method expands access to fluorinated analogs for drug discovery .
Q. What challenges arise in quantifying trace DFA in biological matrices, and how can they be mitigated?
Matrix effects (e.g., ion suppression from salts or lipids) and low volatility complicate DFA quantification. Strategies include:
Q. How does DFA influence protein conformation during LC-MS analysis, and what are the implications for biotherapeutic characterization?
DFA’s moderate ion-pairing strength reduces surface tension and conductivity compared to TFA, preserving protein tertiary structure during ionization. In monoclonal antibody analysis, DFA improves charge-state distribution clarity, enabling accurate mass determination (e.g., <10 ppm error). However, optimization of DFA concentration (0.05–0.1% v/v) is critical to avoid excessive peak broadening .
Q. What are the mechanistic insights into DFA’s toxicity compared to related fluoroacetic acids?
DFA exhibits lower acute toxicity (LD₅₀ ~200 mg/kg in rats) than monofluoroacetic acid (LD₅₀ ~0.1 mg/kg) due to reduced inhibition of aconitase in the tricarboxylic acid cycle. Chronic exposure studies link DFA to hepatotoxicity via glutathione depletion and oxidative stress. Metabolomic profiling using ¹⁹F-NMR reveals DFA’s persistence in hepatic tissues, necessitating rigorous exposure controls in laboratory settings .
Methodological Considerations
Q. What quality control measures are essential for synthesizing high-purity DFA derivatives?
Q. How can researchers resolve contradictions in environmental DFA concentration data across studies?
Discrepancies often stem from sampling techniques (e.g., grab vs. composite samples) and analytical calibration. Harmonized protocols, such as isotope dilution with ¹³C-DFA, improve inter-laboratory reproducibility. Longitudinal studies in Beijing (2013–2016) demonstrate the value of standardized LC-MS/MS workflows for trend analysis .
Tables
Table 1. Comparison of Acid Modifiers in Protein LC-MS
| Parameter | TFA | DFA | Formic Acid |
|---|---|---|---|
| Peak Width (W₁/₂) | 0.12 min | 0.18 min | 0.35 min |
| MS Signal Intensity | Low | High | Moderate |
| Ion-Pairing Strength | Strong | Moderate | Weak |
Table 2. Environmental Occurrence of DFA (Selected Studies)
| Location | Matrix | Concentration (ng/L) | Year |
|---|---|---|---|
| Beijing, China | Surface Water | 120–1,700 | 2015 |
| Lake Malawi | Water Column | <5 (detection limit) | 2002 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
